5-Cyanonicotinic acid

Übersicht

Beschreibung

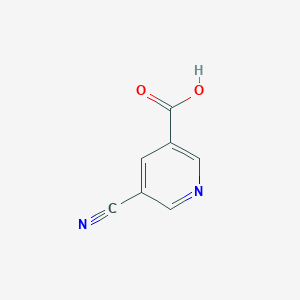

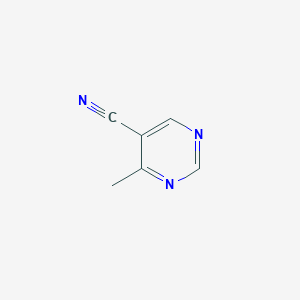

5-Cyanonicotinic acid is a heterocyclic compound . It is an off-white solid with a molecular weight of 148.12 .

Molecular Structure Analysis

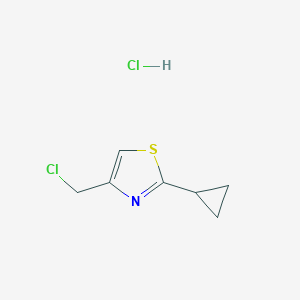

The molecular formula of 5-Cyanonicotinic acid is C7H4N2O2 . The InChI code is 1S/C7H4N2O2/c8-2-5-1-6(7(10)11)4-9-3-5/h1,3-4H,(H,10,11) . The canonical SMILES representation is C1=C(C=NC=C1C(=O)O)C#N .Physical And Chemical Properties Analysis

5-Cyanonicotinic acid is a solid at room temperature . It has a molecular weight of 148.12 g/mol . The topological polar surface area is 74 Ų .Wissenschaftliche Forschungsanwendungen

Metabolic Studies of Nicotine

- Nicotine Metabolism : 5-Cyanonicotinic acid is notably involved in studies exploring the metabolic pathways of nicotine. It has been used in the investigation of the formation of cotinine, a major metabolite of nicotine. Specifically, research indicates that 5-Cyanonicotinic acid forms as a product during the metabolism of nicotine by rabbit liver microsomal fractions (Nguyen, Gruenke, & Castagnoli, 1979).

- Identification of Metabolic Intermediates : Studies have also focused on the identification of nicotine 1'(5') iminium ion as an intermediate in the degradation of nicotine. 5-Cyanonicotinic acid helps in understanding the complex chemistry involved in this process (Murphy, 1973).

Synthesis and Antimicrobial Activity

- Chemical Synthesis : Research into the synthesis of 5-Cyanonicotinic acid derivatives has been conducted, exploring its potential in creating new chemical compounds. For instance, derivatives of 5-cyano-6-oxo-2-styrylnicotinic acid exhibit antimicrobial activity (Deyanov & Konshin, 2004).

- Antiproliferative Activity : Certain derivatives of 5-Cyanonicotinic acid have been tested for their antiproliferative activity in vitro, showing potential in cancer treatment research (Liszkiewicz, Kowalska, Wietrzyk, & Opolski, 2003).

Application in Photodynamic Therapy

- Cancer Treatment : 5-Cyanonicotinic acid and its derivatives have been explored for their role in photodynamic therapy, particularly in the treatment of skin cancers. Studies have shown that certain conjugates can enhance the cytotoxicity against cancer cell lines, offering potential therapeutic applications (Shivashankarappa & Sanjay, 2018).

Biochemical Analysis and Ligand Properties

- Biochemical Marker Analysis : 5-Cyanonicotinic acid derivatives have been used in the evaluation of biochemical markers for diseases like melanoma. They serve as a crucial component in studying metabolites related to melanin formation and melanoma progression (Horikoshi, Ito, Wakamatsu, Onodera, & Eguchi, 1994).

- Coordination Chemistry : As a ligand, 5-Cyanonicotinic acid is involved in the formation of various metal complexes. Its versatility as a mono- and bidentate ligand has been demonstrated in the synthesis of polymeric transition metal compounds (Zhao, Bodach, Heine, Krysiak, Glinnemann, Alig, Fink, & Schmidt, 2017).

Wirkmechanismus

Target of Action

5-Cyanonicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3 . Niacin acts as a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

Niacin can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .

Biochemical Pathways

Niacin is involved in several biochemical pathways. It acts as an electron donor or acceptor in many vital redox reactions catalyzed by dozens of different enzymes . The essential amino acid tryptophan in mammalian cells may partially serve as another source of NAD . Both nicotinamide coenzymes have different functions in metabolism: a very high NAD+/NADH ratio promotes oxidative catabolism, resulting in ATP synthesis .

Pharmacokinetics

Niacin is used to treat hypertriglyceridemia and pellagra . The pharmacokinetics of prolonged-release nicotinic acid in chronic kidney disease (CKD) and in dialysis patients have been analyzed to derive dose recommendations .

Result of Action

Niacin plays a vital role in maintaining efficient cellular function . It has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions . Further study of its effects on various physiological processes, including the gut microbiome and epigenetic regulation, may lead to new discoveries and treatments for various diseases .

Action Environment

It is known that niacin is a water-soluble vitamin . Therefore, factors such as pH, temperature, and the presence of other substances could potentially influence its stability and efficacy.

Safety and Hazards

Eigenschaften

IUPAC Name |

5-cyanopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2/c8-2-5-1-6(7(10)11)4-9-3-5/h1,3-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVWEUCOZIMGPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623243 | |

| Record name | 5-Cyanopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyanonicotinic acid | |

CAS RN |

887579-62-6 | |

| Record name | 5-Cyanopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyanopyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 6-chloro-5-cyanonicotinic acid a significant starting material in the synthesis of 2,4-diaminoquinazoline derivatives?

A1: [] 6-chloro-5-cyanonicotinic acid plays a crucial role due to its structure. The presence of the chloro and cyano groups allows for further modifications and ring-closure reactions, ultimately leading to the desired 2,4-diaminoquinazoline scaffold. This scaffold is important as it is found in various bioactive compounds, including potential antitumor agents.

Q2: The research mentions that the synthetic method using 6-chloro-5-cyanonicotinic acid is efficient. What evidence supports this claim?

A2: [] The research highlights that reactions utilizing 6-chloro-5-cyanonicotinic acid, with the exception of 6-chloro-5-cyanopicolinic acid, achieve yields exceeding 65%. This high yield signifies the efficiency of the synthetic method, making it a practical approach for producing these potentially valuable compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1358319.png)

![1-Ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B1358326.png)